Stemocurtisinol
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Overview
Description
The compound Stemocurtisinol is a complex organic molecule with a unique structure This compound is characterized by its tetracyclic framework, which includes a furanone ring and several chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stemocurtisinol involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furanone ring, followed by the construction of the tetracyclic framework through a series of cyclization reactions. Key reagents and conditions used in these steps include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Stemocurtisinol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the furanone ring or other functional groups.
Substitution: Functional groups such as methoxy and hydroxyl can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the furanone ring can lead to dihydrofuran derivatives. Substitution
Properties
Molecular Formula |
C22H31NO6 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one |
InChI |
InChI=1S/C22H31NO6/c1-5-14(24)13-7-8-15-17-16-11(2)19(20-18(26-4)12(3)21(25)27-20)29-22(16,28-15)9-6-10-23(13)17/h11,13-17,24H,5-10H2,1-4H3/b20-19-/t11-,13-,14-,15+,16+,17-,22+/m0/s1 |
InChI Key |
WAULTDWQPCNZBI-SBKNPRMJSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H]1CC[C@@H]2[C@@H]3N1CCC[C@@]4([C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C)O2)O |
Canonical SMILES |
CCC(C1CCC2C3N1CCCC4(C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C)O2)O |
Synonyms |
stemocurtisinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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